molecular formula C10H15ClN2O3 B3006925 t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate CAS No. 2174001-85-3

t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate

Cat. No.: B3006925
CAS No.: 2174001-85-3
M. Wt: 246.69
InChI Key: OGGHRTJIZWTOPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate is a chemical compound with the molecular formula C10H15ClN2O3 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate typically involves the reaction of 4-(chloromethyl)oxazole with t-butyl carbamate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bases such as cesium carbonate and catalysts like tetrabutylammonium iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of its functional groups.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to replace the chlorine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the amine and carbon dioxide.

Scientific Research Applications

t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where carbamate derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.

Comparison with Similar Compounds

Similar Compounds

    t-Butyl {[4-(bromomethyl)oxazol-5-yl]methyl}carbamate: Similar structure but with a bromine atom instead of chlorine.

    t-Butyl {[4-(methyl)oxazol-5-yl]methyl}carbamate: Lacks the halogen atom, resulting in different reactivity.

    t-Butyl {[4-(hydroxymethyl)oxazol-5-yl]methyl}carbamate: Contains a hydroxyl group instead of a halogen, affecting its chemical properties.

Uniqueness

t-Butyl {[4-(chloromethyl)oxazol-5-yl]methyl}carbamate is unique due to the presence of the chloromethyl group, which imparts specific reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a subject of interest in various research fields.

Properties

IUPAC Name

tert-butyl N-[[4-(chloromethyl)-1,3-oxazol-5-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O3/c1-10(2,3)16-9(14)12-5-8-7(4-11)13-6-15-8/h6H,4-5H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGHRTJIZWTOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N=CO1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.